

Liquid chromatography-mass spectrometry (LC-MS) analysis of 7-Hydroxypestalotin

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Compound of Interest

Compound Name: 7-Hydroxypestalotin

Cat. No.: B7765573

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Application Notes and Protocols for LC-MS Analysis of 7-Hydroxypestalotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxypestalotin is a fungal secondary metabolite that has garnered interest due to its potential biological activities. Accurate and sensitive quantification of **7-Hydroxypestalotin** in various matrices is crucial for research and development in fields such as natural product chemistry, pharmacology, and drug discovery. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that offers high selectivity and sensitivity for the analysis of such compounds. These application notes provide a detailed protocol for the analysis of **7-Hydroxypestalotin** using LC-MS, including sample preparation, chromatographic conditions, and mass spectrometric detection.

Data Presentation

Table 1: Mass Spectrometry Parameters for 7-Hydroxypestalotin

Parameter	Value	Source
Chemical Formula	C ₁₁ H ₁₈ O ₅	PubChem
Molecular Weight	230.26 g/mol	PubChem
Precursor Ion ([M+Na] ⁺)	m/z 253.1046	[1]
Precursor Ion ([M+NH ₄] ⁺)	m/z 248.1492	[1]
MS/MS Fragmentation ([M+Na] ⁺ , 20 eV)	253.1019 (100%), 170.9118 (64.24%), 101.5086 (30.80%), 115.0169 (30.21%), 136.9683 (30.03%)	[1]

Table 2: Representative Liquid Chromatography Parameters

Parameter	Condition
HPLC System	Agilent 1200 Series or equivalent
Column	Reversed-phase C18 column (e.g., ZORBAX Eclipse XDB, 100 x 2.1 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

Experimental Protocols

Sample Preparation from Fungal Culture

This protocol is adapted from methods for extracting secondary metabolites from fungal cultures.

Materials:

- Fungal culture broth and/or mycelia
- Ethyl acetate
- Formic acid
- Methanol
- Centrifuge
- Rotary evaporator
- 0.22 μm syringe filters

Procedure:

- Extraction:
 - Separate the fungal mycelium from the culture broth by filtration.
 - Extract the culture broth three times with an equal volume of ethyl acetate.
 - Extract the mycelium by homogenization in methanol, followed by filtration and evaporation of the solvent.
- Concentration:
 - Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
- Reconstitution:
 - Reconstitute the dried extract in a known volume of methanol or a mobile phase-matching solvent.

- Filtration:
 - Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the LC-MS system.

LC-MS Analysis Protocol

Instrumentation:

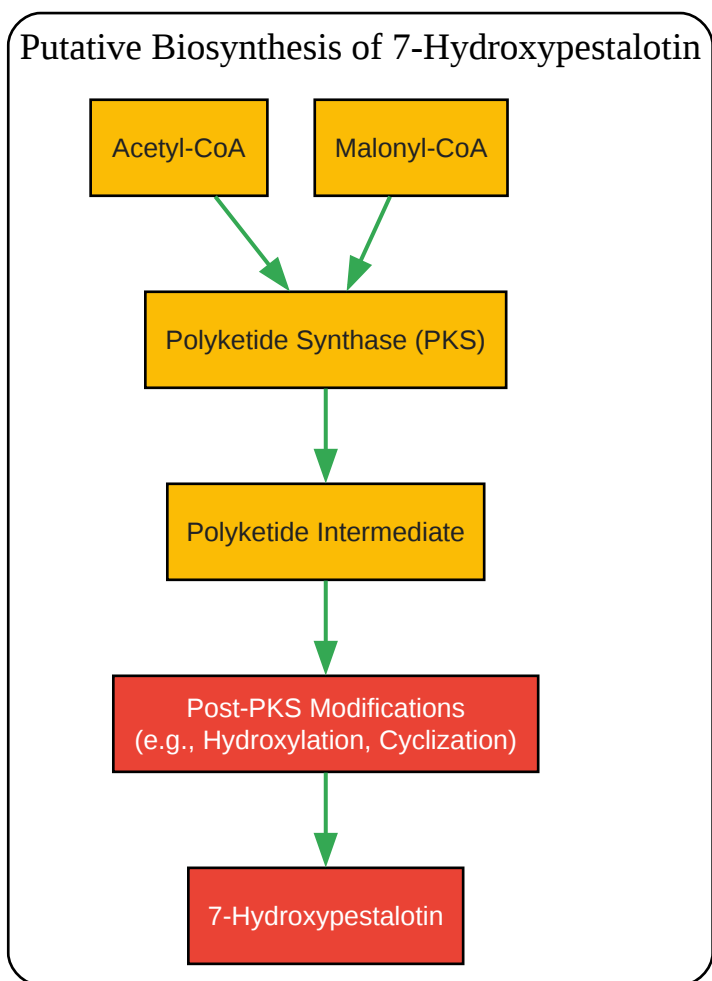
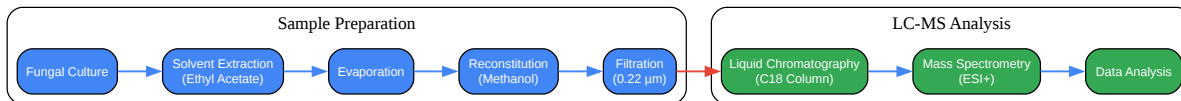
- A liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer.

Procedure:

- System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
- Sample Injection: Inject 5 µL of the prepared sample into the LC-MS system.
- Data Acquisition: Acquire data in positive ion mode, monitoring for the specific precursor ions of **7-Hydroxypestalotin** (e.g., m/z 253.10 for the sodium adduct). Set up MS/MS experiments to monitor for the characteristic product ions listed in Table 1.

Visualizations

Experimental Workflow



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References

- 1. Antimicrobial Efficacy of 7-Hydroxyflavone Derived from Amycolatopsis sp. HSN-02 and Its Biocontrol Potential on Cercospora Leaf Spot Disease in Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
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